N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide
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Description
N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a useful research compound. Its molecular formula is C17H12F5N3O and its molecular weight is 369.295. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds related to N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide have been synthesized and investigated for their antimicrobial activities. Notably, certain derivatives have exhibited significant antimicrobial properties against various bacteria and fungi species, showing promise in the field of antimicrobial research (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Cytotoxic Activities
Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activities. These compounds demonstrated cytotoxic effects against specific human leukemia cells, indicating potential applications in cancer research (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Radiolabeling and Tumor Imaging
Novel nitroimidazole-based derivatives of this compound have been developed and radiolabeled for potential use in tumor hypoxia imaging. These compounds showed promising results in accumulating in hypoxic tumor cells, offering potential applications in diagnostic imaging (Li, Chu, Liu, & Wang, 2005).
Platelet Antiaggregating and Other Activities
Various derivatives of this compound have shown diverse biological activities, including platelet antiaggregating, hypotensive, antiarrhythmic, and sedative effects. These findings indicate potential therapeutic applications in cardiovascular and neurological disorders (Bruno et al., 1991).
Psychotropic Activity
Studies on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, related to the compound , have shown psychotropic activities, including sedative action, anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. These findings suggest potential applications in the development of psychotropic and anti-inflammatory drugs (Zablotskaya et al., 2013).
Non-Linear Optical Material
The compound and its related derivatives have been studied for their potential as non-linear optical materials. The studies indicate significant hyperpolarizability values, suggesting applications in various non-linear optical devices (Manikandan, Perumal, & Jayamoorthy, 2019).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5N3O/c1-9(15(26)23-12-7-6-10(18)8-11(12)19)25-14-5-3-2-4-13(14)24-16(25)17(20,21)22/h2-9H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQMRLTXJGLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)N2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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